molecular formula C12H16N4S B3043491 4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine CAS No. 874880-97-4

4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine

Cat. No. B3043491
CAS RN: 874880-97-4
M. Wt: 248.35 g/mol
InChI Key: SXJSWKDFUBISNH-UHFFFAOYSA-N
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Description

“4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine” is a compound with a pyrimidine scaffold. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves the use of readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .


Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

Pyrimidines have been involved in various chemical reactions. For instance, a strategy involving the use of 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure. For instance, the 1H-NMR spectra of some derivatives showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Apoptosis Induction

Research has identified certain derivatives of thieno[2,3-d]pyrimidine as potent inducers of apoptosis. For instance, compounds like 4-anilino-N-methylthieno[2,3-d]pyrimidines have shown significant effectiveness in inducing apoptosis through the inhibition of tubulin polymerization, particularly in human breast cancer cells (Kemnitzer et al., 2009).

Synthesis and Characterization

The synthesis and characterization of various substituted derivatives of thieno[2,3-d]pyrimidine have been explored. Studies have focused on the development of unique synthesis methods for these compounds, contributing to the broader understanding of their chemical properties and potential applications (Ahmad, 2011).

Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Thieno[2,3-d]pyrimidine derivatives have been studied as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial in nucleotide synthesis. These compounds, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, have shown promising results as potent dual inhibitors (Gangjee et al., 2008).

Anticancer and Antiviral Agents

Certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer and antiviral agents. The synthesis and biological testing of these compounds have revealed their ability to inhibit various human tumor cell lines and viruses, making them a valuable target for further pharmaceutical development (Melguizo et al., 1994).

Development of Multifunctional Compounds

Research into thieno[2,3-d]pyrimidine derivatives has led to the development of multifunctional compounds with diverse biological activities. These studies have been crucial in exploring the scope of these compounds in various biomedical applications, including their potential as antimicrobial agents (Sheikhi-Mohammareh et al., 2020).

Mnk Inhibition for Cancer Therapy

4-(Dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Mnks, proteins involved in oncogenesis. These compounds have shown effectiveness in down-regulating phosphorylated eIF4E and inducing apoptosis in cancer cells, highlighting their potential as non-toxic cancer therapies (Yu et al., 2015).

Future Directions

The future of pyrimidine research lies in the development of more potent and efficacious drugs with a pyrimidine scaffold. This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . The search for diverse and novel structural frameworks may pave the way to develop new effective anticancer drugs .

properties

IUPAC Name

4-(1,4-diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-9-7-17-12-10(9)11(14-8-15-12)16-5-2-3-13-4-6-16/h7-8,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJSWKDFUBISNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NC(=C12)N3CCCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine
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4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine
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4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine
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4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine
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